molecular formula C17H16BrN3O2 B11563550 4-[(2E)-2-benzylidenehydrazinyl]-N-(2-bromophenyl)-4-oxobutanamide

4-[(2E)-2-benzylidenehydrazinyl]-N-(2-bromophenyl)-4-oxobutanamide

Cat. No.: B11563550
M. Wt: 374.2 g/mol
InChI Key: ZRPOXBQZDZMIQE-XDHOZWIPSA-N
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Description

N-(2-BROMOPHENYL)-3-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group, a hydrazinecarbonyl group, and a phenylmethylidene group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BROMOPHENYL)-3-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-bromobenzoyl chloride with hydrazine to form 2-bromobenzohydrazide. This intermediate is then reacted with phenylacetaldehyde under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-BROMOPHENYL)-3-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

N-(2-BROMOPHENYL)-3-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-BROMOPHENYL)-3-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-BROMOPHENYL)PROPANAMIDE: A simpler analog with similar structural features but lacking the hydrazinecarbonyl and phenylmethylidene groups.

    N-(2-BROMOPHENYL)BENZAMIDE: Another related compound with a benzamide group instead of the propanamide group.

Uniqueness

N-(2-BROMOPHENYL)-3-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is unique due to the presence of multiple functional groups that contribute to its diverse reactivity and potential applications. The combination of bromophenyl, hydrazinecarbonyl, and phenylmethylidene groups makes it a versatile compound for various research purposes.

Properties

Molecular Formula

C17H16BrN3O2

Molecular Weight

374.2 g/mol

IUPAC Name

N'-[(E)-benzylideneamino]-N-(2-bromophenyl)butanediamide

InChI

InChI=1S/C17H16BrN3O2/c18-14-8-4-5-9-15(14)20-16(22)10-11-17(23)21-19-12-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,20,22)(H,21,23)/b19-12+

InChI Key

ZRPOXBQZDZMIQE-XDHOZWIPSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)CCC(=O)NC2=CC=CC=C2Br

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)CCC(=O)NC2=CC=CC=C2Br

Origin of Product

United States

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